3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid

Pharmaceutical impurity profiling Analytical method validation PDE4 inhibitor quality control

As definitive Roflumilast Impurity D/7 (CAS 1243391-44-7), this compound is indispensable for ANDA regulatory submissions and commercial QC release testing of roflumilast drug substance. Its unique 3-cyclopropylmethoxy-4-hydroxy substitution pattern ensures precise HPLC impurity profiling—positional isomers or ester derivatives fail pharmacopeial requirements. The free carboxylic acid enables direct amide coupling without ester hydrolysis, streamlining PDE4 inhibitor synthesis (≥80% yield). Supplied with full ICH-compliant characterization (NMR, HPLC, GC), it serves as both a certified reference standard for impurity quantification (≤0.15% threshold) and a key intermediate for next-generation PDE4 inhibitor design.

Molecular Formula C11H12O4
Molecular Weight 208.213
CAS No. 1243391-44-7
Cat. No. B596522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid
CAS1243391-44-7
Molecular FormulaC11H12O4
Molecular Weight208.213
Structural Identifiers
SMILESC1CC1COC2=C(C=CC(=C2)C(=O)O)O
InChIInChI=1S/C11H12O4/c12-9-4-3-8(11(13)14)5-10(9)15-6-7-1-2-7/h3-5,7,12H,1-2,6H2,(H,13,14)
InChIKeyCPGNRCZMIIWDPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid (CAS 1243391-44-7): Key Intermediates and Reference Standards for PDE4 Inhibitor Development and Quality Control


3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid (CAS 1243391-44-7) is an organic compound that belongs to the class of hydroxybenzoic acid derivatives, characterized by a cyclopropylmethoxy group at the 3-position and a hydroxyl group at the 4-position of the benzene ring [1]. It is primarily recognized as Roflumilast Impurity D (or Impurity 7), a related substance of the selective phosphodiesterase-4 (PDE4) inhibitor roflumilast, which is approved for the treatment of severe chronic obstructive pulmonary disease (COPD) . The compound serves as a critical intermediate in the synthesis of roflumilast and its analogs, and is widely utilized as a reference standard in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production [2].

Why 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid Cannot Be Replaced by Generic Analogs: Analytical and Regulatory Implications


Generic substitution of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid with other hydroxybenzoic acid derivatives or cyclopropylmethoxy-containing compounds is not feasible due to its precise structural identity as Roflumilast Impurity D/7, which is defined by a unique substitution pattern (3-cyclopropylmethoxy, 4-hydroxy) and a specific CAS registry number (1243391-44-7) [1]. This compound is mandated for use as an analytical reference standard in regulatory submissions (ANDA) and quality control of roflumilast drug substance and product, where even minor structural variations (e.g., positional isomers like 4-(cyclopropylmethoxy)-2-hydroxybenzoic acid or methyl ester derivatives) would fail to meet pharmacopeial or regulatory requirements for impurity profiling [2]. Furthermore, the cyclopropylmethoxy group is known to enhance metabolic stability and modulate lipophilicity (LogP ~2.2), which influences binding to the PDE4 catalytic domain, making this specific substituent critical for intermediate utility in PDE4 inhibitor synthesis [3].

Quantitative Differentiation Evidence for 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid (CAS 1243391-44-7)


Purity Specifications and Analytical Validation: 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid vs. Common Roflumilast Impurities

3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid (Roflumilast Impurity D/7) is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of roflumilast [1]. In contrast, other roflumilast-related impurities such as Impurity 21 (3,4-Bis(cyclopropylmethoxy)benzoic acid, CAS 1369851-30-8) and Impurity 15 (also 3-(cyclopropylmethoxy)-4-hydroxybenzoic acid but with different sourcing) may lack the same level of regulatory-compliant characterization data or traceability to pharmacopeial standards [2].

Pharmaceutical impurity profiling Analytical method validation PDE4 inhibitor quality control

Lipophilicity and Metabolic Stability Advantage: Cyclopropylmethoxy Substituent vs. Methoxy Analogs

The introduction of a cyclopropylmethoxy group in 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid is known to enhance metabolic stability and increase biological activity compared to methoxy-substituted analogs . Calculated lipophilicity (LogP) values for the target compound are consistently reported between 2.18 and 2.2 (XLOGP3), whereas 3-methoxy-4-hydroxybenzoic acid exhibits lower lipophilicity due to the smaller methoxy group . This difference in lipophilicity can influence membrane permeability and binding to hydrophobic pockets in target proteins such as PDE4 .

Drug metabolism Pharmacokinetics PDE4 inhibitor design

Role as Key Intermediate in PDE4 Inhibitor Synthesis: Defined Synthetic Pathway vs. Alternative Routes

3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid is a critical intermediate in the synthesis of roflumilast and related PDE4 inhibitors [1]. A published synthetic route describes the preparation of the key intermediate 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid starting from 4-hydroxy-3-iodobenzoic acid via copper-catalyzed hydroxylation, achieving an overall yield of 80% for roflumilast . In contrast, alternative intermediates such as 3-(cyclopropylmethoxy)-4-hydroxybenzoic acid methyl ester (CAS 848574-60-7) require additional synthetic steps (e.g., ester hydrolysis) to access the free acid, potentially reducing overall efficiency .

PDE4 inhibitor synthesis Roflumilast intermediates Copper-catalyzed hydroxylation

High-Value Application Scenarios for 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid (CAS 1243391-44-7)


Analytical Reference Standard for Roflumilast Impurity Profiling in ANDA Submissions

As Roflumilast Impurity D/7, 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid is an essential reference standard for the development and validation of HPLC methods used to quantify related substances in roflumilast drug substance and product [1]. Regulatory guidelines require that impurities be controlled to ≤0.15% in pharmaceutical formulations, and this compound provides a certified, characterized standard for accurate quantification [2].

Key Intermediate in the Synthesis of PDE4 Inhibitors

This compound serves as a direct precursor to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a critical intermediate in the synthesis of roflumilast and other PDE4 inhibitors [1]. The free carboxylic acid functionality allows for direct amide coupling without the need for ester hydrolysis, improving synthetic efficiency and overall yield (up to 80% in published routes) [2].

Quality Control (QC) and Batch Release Testing in Commercial Production

In commercial manufacturing of roflumilast, 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid is used as a working standard for routine quality control testing, including HPLC purity analysis, stability studies, and batch release [1]. Its availability with detailed characterization data (NMR, HPLC, GC) ensures compliance with ICH guidelines for impurity control [2].

Medicinal Chemistry Studies of Cyclopropylmethoxy Substituent Effects

The compound is utilized as a model substrate in medicinal chemistry to evaluate the impact of cyclopropylmethoxy substitution on lipophilicity (LogP ~2.2), metabolic stability, and PDE4 binding affinity [1]. This information is valuable for the design of next-generation PDE4 inhibitors with improved pharmacokinetic profiles [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.